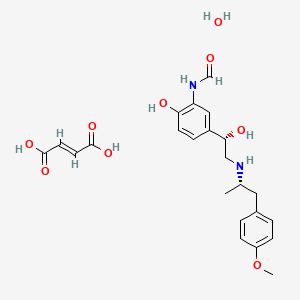

Formoterol hemifumarate hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C23H30N2O9 |

|---|---|

Peso molecular |

478.5 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate |

InChI |

InChI=1S/C19H24N2O4.C4H4O4.H2O/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;2-1+;/t13-,19+;;/m0../s1 |

Clave InChI |

AXAGNMKWGBWLMO-GQMFVQBYSA-N |

SMILES isomérico |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O |

SMILES canónico |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O |

Origen del producto |

United States |

Foundational & Exploratory

A Deep Dive into the Bronchodilatory Mechanism of Formoterol Hemifumarate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular and cellular mechanisms by which formoterol hemifumarate hydrate, a long-acting beta-2 adrenergic agonist (LABA), exerts its potent and sustained bronchodilatory effects on bronchial smooth muscle. Through a detailed exploration of its interaction with the β2-adrenergic receptor and the subsequent signaling cascade, this document aims to furnish researchers and drug development professionals with a thorough understanding of its pharmacological action.

Molecular Interaction with the β2-Adrenergic Receptor

Formoterol's therapeutic action is initiated by its binding to and activation of the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily located on the surface of bronchial smooth muscle cells.[1][2] Formoterol is a potent and selective agonist for the β2-AR.[3] Structurally, formoterol possesses a saligenin headgroup, similar to other β2-agonists, which interacts with key residues in the receptor's binding pocket.[1] Specifically, this headgroup forms conserved interactions with residues such as D113, S203, S207, and N312.[1]

A key characteristic of formoterol is its moderate lipophilicity, which allows it to be taken up into the cell membrane, forming a depot from which it can progressively leach out to interact with the active site of the β2-receptor.[2][4] This "membrane depot" model is thought to contribute to its long duration of action, which can last up to 12 hours.[3][4]

The cAMP-PKA Signaling Cascade: The Core of Bronchodilation

Activation of the β2-AR by formoterol triggers a well-defined intracellular signaling cascade that ultimately leads to the relaxation of bronchial smooth muscle.

Gs Protein Activation and Adenylyl Cyclase Stimulation

Upon formoterol binding, the β2-AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[5] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates the activity of the membrane-bound enzyme, adenylyl cyclase.[5] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

Protein Kinase A (PKA) Activation and Downstream Effects

The resulting increase in intracellular cAMP levels is a critical step in the bronchodilatory process.[3][6][7] cAMP acts as a second messenger, activating cAMP-dependent Protein Kinase A (PKA).[5][8] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes the release of the active catalytic subunits.

The activated PKA catalytic subunits then phosphorylate several key intracellular proteins, leading to a reduction in the contractile state of the smooth muscle cell. These downstream effects include:

-

Decreased Intracellular Calcium (Ca2+) Concentration: PKA can phosphorylate and activate proteins that promote the sequestration of Ca2+ into the sarcoplasmic reticulum and its extrusion from the cell. This is significant because smooth muscle contraction is highly dependent on intracellular Ca2+ levels.[9][10] Formoterol has been shown to decrease methacholine-induced Ca2+ oscillations in airway smooth muscle cells.[9][10]

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain.[7] Myosin light chain phosphorylation is a prerequisite for the interaction of actin and myosin, the fundamental basis of muscle contraction.

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA may also lead to the activation of MLCP, which dephosphorylates the myosin light chain, further promoting relaxation.[7]

-

Modulation of Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization and relaxation.

The following diagram illustrates the core signaling pathway of formoterol in bronchial smooth muscle cells.

References

- 1. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Extracellular cAMP-Adenosine Pathway in Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

An In-depth Technical Guide to the Pharmacological Properties of Formoterol as a Long-Acting Beta-2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol is a potent and selective long-acting beta-2 adrenergic agonist (LABA) utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile, characterized by a rapid onset of action and a prolonged duration of bronchodilation, distinguishes it from other beta-2 agonists. This technical guide provides a comprehensive overview of the pharmacological properties of formoterol, detailing its mechanism of action, receptor binding kinetics, signaling pathways, and clinical efficacy. The content is intended for researchers, scientists, and drug development professionals, offering a detailed resource for understanding the molecular and clinical attributes of this important therapeutic agent.

Introduction

Formoterol is a synthetic phenylethanolamine derivative that exerts its therapeutic effects through selective agonism of the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor predominantly expressed in airway smooth muscle cells.[1] Its chemical structure confers both hydrophilic and lipophilic properties, contributing to its rapid onset and long duration of action.[2] This guide will delve into the core pharmacological characteristics of formoterol, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling cascades.

Receptor Binding and Selectivity

The interaction of formoterol with the β2AR is the initial step in its mechanism of action. This interaction is characterized by high affinity and selectivity, which are crucial for its therapeutic efficacy and safety profile.

Binding Affinity and Potency

Formoterol exhibits high affinity for the β2AR. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The functional potency of formoterol is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that produces 50% of its maximal effect, such as cAMP accumulation or smooth muscle relaxation.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Accumulation | Reference(s) |

| Formoterol | β2-Adrenergic | 0.9 - 4.5 | 0.3 - 1.3 | [3][4] |

| Salmeterol | β2-Adrenergic | 1.5 - 5.2 | 8.6 | [4][5] |

| Salbutamol | β2-Adrenergic | 100 - 250 | 10 - 50 | [2][6] |

Table 1: Comparative Binding Affinities and Functional Potencies of Beta-2 Agonists.

Receptor Selectivity

Formoterol demonstrates a high degree of selectivity for the β2AR over the β1AR, which is predominantly found in cardiac tissue. This selectivity is crucial for minimizing cardiovascular side effects. The selectivity ratio is determined by comparing the binding affinities for the two receptor subtypes.

| Compound | β1AR Ki (nM) | β2AR Ki (nM) | Selectivity Ratio (β1/β2) | Reference(s) |

| Formoterol | ~1800 | ~4.5 | ~400 | [7] |

| Salmeterol | ~7800 | ~5.2 | ~1500 | [5] |

| Salbutamol | ~2900 | ~100 | ~29 | [6][8] |

Table 2: Beta-1 vs. Beta-2 Adrenergic Receptor Selectivity.

Mechanism of Action and Signaling Pathways

Upon binding to the β2AR, formoterol induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that ultimately lead to bronchodilation.

Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway activated by formoterol is the canonical Gs-protein coupled pathway.

Non-Canonical Signaling Pathways

Recent research has elucidated additional signaling pathways that contribute to the pharmacological effects of formoterol. These include pathways involving G protein-coupled receptor kinases (GRKs), β-arrestins, and ion channels.

Prolonged or repeated stimulation of the β2AR by agonists can lead to desensitization, a process initiated by GRKs and mediated by β-arrestins.[9][10]

Formoterol-induced airway smooth muscle relaxation is also mediated by the modulation of intracellular calcium (Ca2+) levels and the activation of potassium (K+) channels.

-

Intracellular Calcium: Formoterol can decrease the frequency of Ca2+ oscillations in airway smooth muscle cells, which are a key driver of contraction.[11][12]

-

Potassium Channels: Activation of large-conductance Ca2+-activated K+ (BKCa) channels by the cAMP/PKA pathway leads to membrane hyperpolarization and subsequent relaxation of airway smooth muscle.[13][14]

Clinical Efficacy

The clinical efficacy of formoterol is well-established in the treatment of both asthma and COPD. Its rapid onset of action makes it suitable for as-needed relief of symptoms, while its long duration of action provides sustained bronchodilation for maintenance therapy.

| Study Population | Treatment Comparison | Key Efficacy Endpoint | Result | Reference(s) |

| Moderate to Severe COPD | Formoterol vs. Placebo | Change in FEV1 from baseline | Significant improvement with formoterol | [6][15] |

| Asthma | Formoterol vs. Salmeterol | Morning Peak Expiratory Flow (PEF) | Formoterol showed a more rapid increase in PEF | [12][16] |

| Asthma | Formoterol vs. Salbutamol | Time to onset of bronchodilation | Formoterol had a similarly rapid onset to salbutamol | [17] |

Table 3: Summary of Key Clinical Efficacy Data for Formoterol.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the pharmacological properties of formoterol.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of formoterol for the β2AR.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the β2AR. This typically involves homogenization and centrifugation to isolate the membrane fraction.[18]

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled formoterol.[4][9]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[18]

-

Detection: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of formoterol. The IC50 value is determined from the resulting competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[4]

cAMP Accumulation Assay

This functional assay measures the ability of formoterol to stimulate the production of the second messenger cyclic AMP (cAMP).

Detailed Methodology:

-

Cell Culture: Human airway smooth muscle cells or other suitable cell lines expressing the β2AR are cultured in multi-well plates.[5][19]

-

Stimulation: The cells are incubated with various concentrations of formoterol for a defined period (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.[5]

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[19]

-

Data Analysis: The amount of cAMP produced is plotted against the concentration of formoterol to generate a dose-response curve, from which the EC50 value is calculated.

Clinical Trial Methodology (Representative)

The efficacy and safety of formoterol are evaluated in large-scale, randomized, double-blind, placebo-controlled clinical trials.[8][20]

Key Components:

-

Patient Population: Patients with a confirmed diagnosis of asthma or COPD, meeting specific inclusion and exclusion criteria (e.g., baseline FEV1, reversibility to a short-acting beta-2 agonist).[8]

-

Study Design: A parallel-group or crossover design where patients are randomized to receive inhaled formoterol at various doses, a placebo, or an active comparator.

-

Treatment Period: Typically ranges from several weeks to a year.

-

Efficacy Endpoints:

-

Safety Assessments: Monitoring of adverse events, cardiovascular parameters (e.g., heart rate, blood pressure), and laboratory values.

Conclusion

Formoterol is a highly effective long-acting beta-2 adrenergic agonist with a unique pharmacological profile that includes a rapid onset and long duration of action. Its high affinity and selectivity for the β2AR, coupled with its ability to activate multiple downstream signaling pathways, contribute to its potent bronchodilatory effects. A thorough understanding of its pharmacological properties, as detailed in this guide, is essential for the continued development of novel respiratory therapeutics and the optimization of current treatment strategies for asthma and COPD.

References

- 1. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. Molecular basis of β-arrestin coupling to formoterol-bound β1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular basis of β-arrestin coupling to formoterol-bound β1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human airway contraction and formoterol-induced relaxation is determined by Ca2+ oscillations and Ca2+ sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Airway Contraction and Formoterol-Induced Relaxation Is Determined by Ca2+ Oscillations and Ca2+ Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-acting beta 2-adrenoceptor agonists: a new perspective in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Large-conductance Ca2+- activated K+ channels:physiological role and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journal.copdfoundation.org [journal.copdfoundation.org]

- 16. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. ovid.com [ovid.com]

- 20. researchgate.net [researchgate.net]

The Genesis of a Long-Acting β2-Agonist: A Technical Guide to the Discovery and Synthesis of Formoterol and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol, a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), stands out for its rapid onset and long duration of action. This technical guide provides an in-depth exploration of the discovery and synthesis of formoterol, with a particular focus on its stereochemistry, which is crucial to its pharmacological activity. We delve into the detailed synthetic routes for both racemic formoterol and its more potent (R,R)-enantiomer, providing structured experimental protocols and quantitative data. Furthermore, this document illustrates the key synthetic and signaling pathways using detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Development

Formoterol was first described in a Japanese patent application filed by Yamanouchi Pharmaceutical Co. in 1972. It emerged from research aimed at developing β2-adrenergic receptor agonists with a longer duration of action than existing short-acting agents like salbutamol.[1] Formoterol's unique chemical structure, characterized by a lipophilic N-substituted group, is believed to contribute to its prolonged presence in the airways, allowing for a 12-hour duration of action.[2] It is administered as a racemic mixture of the (R,R)- and (S,S)-enantiomers.[3][4] Subsequent research revealed that the pharmacological activity resides almost exclusively in the (R,R)-enantiomer, which is approximately 1000 times more potent than the (S,S)-enantiomer.[5][6] This discovery spurred the development of arformoterol, the pure (R,R)-enantiomer, which was approved for medical use to offer a more targeted therapeutic approach.[2][7]

Pharmacology and Stereochemistry

Formoterol exerts its bronchodilatory effects by acting as a potent and selective agonist at the β2-adrenergic receptors, which are abundant in the smooth muscle cells of the airways.[3] The binding of formoterol to these G-protein coupled receptors initiates a signaling cascade that leads to the relaxation of airway smooth muscle. The stereochemistry of formoterol is critical to its interaction with the β2-adrenergic receptor.

Quantitative Pharmacological Data

The significant difference in potency between the enantiomers of formoterol is evident from receptor binding and functional assay data. The (R,R)-enantiomer exhibits substantially higher affinity and potency compared to the (S,S)-enantiomer.

| Enantiomer | Receptor Binding Affinity (Ki/Kd) | Functional Potency (EC50) | Experimental System | Reference |

| (R,R)-Formoterol | 2.9 nM (Ki) | 10.5 ± 0.9 pM | Human β2 adrenoceptor | [4] |

| (S,S)-Formoterol | 3100 nM (Ki) | 1000 ± 15 pM | Human β2 adrenoceptor | [4] |

| Racemic Formoterol | ~1 nM (EC50 for relaxation) | ~1 nM | Guinea-pig trachea & Human bronchus | [8] |

| (R,R)-Formoterol | 24.1 ± 0.7 pM (Kd) | - | Intact PC3 cells | [9] |

β2-Adrenergic Receptor Signaling Pathway

The binding of an agonist like formoterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Synthesis of Formoterol

The synthesis of formoterol can be approached through methods that yield the racemic mixture or through stereoselective routes to produce the desired (R,R)-enantiomer.

Synthesis of Racemic Formoterol

A common route to racemic formoterol involves the reaction of a substituted α-bromoketone with an appropriate amine, followed by reduction and formylation.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2009147383A1 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 3. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6040344A - Formoterol process - Google Patents [patents.google.com]

- 7. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]

- 8. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Formoterol in Beta-2 Adrenoceptor Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol is a potent and selective long-acting beta-2 adrenoceptor (β2-AR) agonist utilized clinically in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is rooted in its distinct molecular interactions with the β2-AR and the subsequent activation of intracellular signaling cascades that lead to bronchodilation. This technical guide provides a comprehensive overview of the role of formoterol in β2-AR signaling, with a focus on its mechanism of action, the canonical and alternative signaling pathways it modulates, and detailed experimental protocols for studying its pharmacological effects.

Formoterol's Interaction with the Beta-2 Adrenoceptor

Formoterol is a potent and highly selective agonist for the β2-AR, demonstrating an approximately 200-fold greater activity at β2 receptors over beta1 receptors.[1] It is administered as a racemic mixture of its active (R,R)- and inactive (S,S)-enantiomers. A key characteristic of formoterol is its rapid onset of action, comparable to short-acting beta-2 agonists (SABAs), combined with a long duration of action of up to 12 hours.[1][2] This unique profile is attributed to its moderate lipophilicity, which allows it to be retained in the cell membrane, acting as a depot from which it can continuously activate the receptor.

Canonical Gs-cAMP-PKA Signaling Pathway

The primary mechanism of action of formoterol upon binding to the β2-AR is the activation of the canonical Gs protein-coupled signaling pathway. This cascade is central to the bronchodilatory effects of formoterol.

Mechanism of Activation:

-

Receptor Binding and Gs Protein Activation: Formoterol binding to the β2-AR induces a conformational change in the receptor, which promotes its coupling to the heterotrimeric Gs protein. This coupling facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), leading to the dissociation and activation of the catalytic subunits of PKA.

-

Downstream Phosphorylation and Bronchodilation: The activated PKA catalytic subunits phosphorylate various downstream targets in airway smooth muscle cells. This includes the phosphorylation of myosin light chain kinase (MLCK), which leads to its inactivation, and the opening of large-conductance calcium-activated potassium channels. The net effect is a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, resulting in bronchodilation.

Alternative Signaling Pathways

Beyond the canonical Gs-cAMP-PKA pathway, evidence suggests that formoterol-activated β2-ARs can engage alternative signaling cascades, which may contribute to the broader pharmacological profile of the drug.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The β2-AR has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms.

Biased Agonism

The concept of biased agonism, or functional selectivity, suggests that ligands can stabilize different receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. In the context of the β2-AR, agonists can show bias towards Gs-mediated signaling or β-arrestin-mediated signaling. Formoterol is considered a relatively balanced agonist, while other β2-agonists like salmeterol exhibit a degree of Gs bias. This differential signaling may have implications for both therapeutic efficacy and the development of tolerance.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for formoterol and other relevant β2-AR agonists.

Table 1: Binding Affinities of β2-AR Agonists

| Ligand | Receptor/Tissue | pKi | Kd (nM) | Reference |

| Formoterol | Human β2-AR | 8.59 | 2.6 | [4] |

| Formoterol | Guinea Pig Lung | - | 1.34 ± 0.15 | [5] |

| Formoterol | Human Lung | - | 1.05 ± 0.17 | [5] |

| Salmeterol | Human β2-AR | 8.3 ± 0.04 | - | [6] |

| Salbutamol | Human β2-AR | 5.83 ± 0.06 | - | [6] |

Table 2: Potency and Efficacy of β2-AR Agonists

| Ligand | Assay/Tissue | pD2 / pEC50 | Efficacy (% of Isoprenaline) | Reference |

| Formoterol | Guinea Pig Trachea (Relaxation) | 8.9 ± 0.03 | 86 ± 5% | [6][7] |

| Formoterol | Human A431 cells (cAMP) | 8.1 | - | [4] |

| Salmeterol | Guinea Pig Trachea (Relaxation) | 9.2 ± 0.03 | 62 ± 3% | [6][7] |

| Salbutamol | Human Small Airways | EC50 = 0.20 µM | - | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of formoterol's action are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a ligand for its receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the β2-AR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

For saturation binding, add increasing concentrations of a radiolabeled ligand (e.g., [3H]-formoterol or [125I]-iodocyanopindolol).

-

For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor ligand (e.g., formoterol).

-

To determine non-specific binding, include a set of wells with a high concentration of an unlabeled antagonist (e.g., propranolol).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.

-

For competition binding, plot specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (HTRF)

This assay measures the intracellular accumulation of cAMP in response to receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the β2-AR in appropriate growth medium.

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Agonist Stimulation:

-

Wash the cells with assay buffer.

-

Add increasing concentrations of the agonist (e.g., formoterol) to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding a lysis buffer containing a FRET donor (e.g., anti-cAMP antibody labeled with a cryptate) and a FRET acceptor (e.g., cAMP labeled with d2).

-

The endogenously produced cAMP will compete with the d2-labeled cAMP for binding to the anti-cAMP antibody.

-

-

Signal Measurement:

-

Incubate the plate at room temperature to allow the competitive binding to reach equilibrium.

-

Measure the HTRF signal using a plate reader capable of time-resolved fluorescence measurements. A high level of endogenous cAMP will result in a low FRET signal, and vice versa.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in the samples based on the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation and activation of ERK in response to receptor stimulation.

Methodology:

-

Cell Culture and Stimulation:

-

Culture cells expressing the β2-AR in appropriate growth medium.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Stimulate the cells with the agonist (e.g., formoterol) for various time points.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

-

Quantify the band intensities using densitometry and express the results as the ratio of p-ERK to total ERK.

-

Conclusion

Formoterol's role in β2-AR signaling is multifaceted, primarily driven by the canonical Gs-cAMP-PKA pathway, which directly mediates its potent bronchodilatory effects. However, emerging evidence of its involvement in alternative signaling pathways, such as the MAPK/ERK cascade, and its balanced agonism profile highlight the complexity of its pharmacological actions. A thorough understanding of these signaling mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is crucial for the continued development of novel and improved therapies for respiratory diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. Biased Signaling and Its Role in the Genesis of Short- and Long-Acting β2‑Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. formoterol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Formoterol Hemifumarate Hydrate in Asthma and COPD Research Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of formoterol hemifumarate hydrate, a long-acting beta-2 adrenergic agonist (LABA), for its application in preclinical asthma and chronic obstructive pulmonary disease (COPD) research models. This document details its mechanism of action, relevant signaling pathways, and established experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.

Core Mechanism of Action

Formoterol is a potent and selective beta-2 adrenergic receptor agonist.[1][2] Its primary therapeutic effect is bronchodilation, achieved by relaxing the smooth muscle in the airways.[3][4] Upon inhalation, formoterol binds to beta-2 adrenergic receptors on bronchial smooth muscle cells, activating the Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5] The elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.[5][6] This cascade of events leads to the widening of the airways, making it easier to breathe.[4]

Formoterol is characterized by its rapid onset of action, typically within 2-3 minutes, and a long duration of action of up to 12 hours.[2][3][4][7] This dual property makes it effective for both immediate relief and long-term maintenance in respiratory diseases.[4]

Signaling Pathway of Formoterol in Airway Smooth Muscle

The signaling cascade initiated by formoterol in bronchial smooth muscle cells is a well-characterized pathway leading to bronchodilation.

Formoterol in Preclinical Asthma Models

Animal models are crucial for evaluating the efficacy of anti-asthma therapies. Formoterol has been extensively studied in various models, typically involving sensitization and challenge with an allergen to induce an asthma-like phenotype.

Quantitative Data from In Vivo Asthma Models

| Parameter | Animal Model | Dosage | Efficacy | Reference |

| Airway Hyperresponsiveness (AHR) | Aspergillus fumigatus-induced severe asthma mouse model | Nebulized, dose-dependent | Significant inhibition of methacholine-induced AHR (p < 0.001) | [5][8] |

| Airway Inflammation | Aspergillus fumigatus-induced severe asthma mouse model | Up to 0.5 mg/kg/day | No reduction in airway immune cell counts or inflammation score | [5][8] |

| Bronchoconstriction | Histamine-induced bronchoconstriction in conscious guinea pigs | Inhaled, dose-related | 10-20-fold more potent than salbutamol or salmeterol | [9] |

| Allergen-induced increase in Penh | Ovalbumin-sensitized and challenged mice | 1, 5, 15 µg/kg (with mometasone) | Synergistic inhibition with mometasone | [10] |

Experimental Protocol: Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol outlines a common method for inducing an allergic asthma phenotype in mice to test the efficacy of compounds like formoterol.

Formoterol in Preclinical COPD Models

COPD models often focus on inducing chronic inflammation and airway remodeling. Lipopolysaccharide (LPS) is frequently used to mimic key features of the disease.

Quantitative Data from In Vivo COPD Models

| Parameter | Animal Model | Dosage | Efficacy | Reference |

| Functional Residual Capacity & Inspiratory Resistance | LPS-induced COPD mouse model | Not specified | Significant improvement with formoterol alone or combined with salmeterol (p < 0.01) | [11] |

| Inflammation & Remodeling | LPS-induced COPD mouse model | Not specified | Reduced inflammation, smooth muscle thickening, and goblet cell hyperplasia | [11] |

| FEV1 Improvement | Clinical studies in COPD patients | 12 µg or 24 µg daily | Superior to placebo in preventing mild exacerbations | [12] |

| Exacerbation Rate | Clinical studies in COPD patients (with budesonide) | Formoterol 6 µg / Budesonide 200 µg (2 inhalations, twice daily) | 24% reduction in severe exacerbations vs. placebo | [12] |

Experimental Protocol: LPS-Induced COPD Mouse Model

This protocol describes a method to induce a COPD-like phenotype in mice using intranasal administration of LPS.

In Vitro Research Applications

Cell-based assays are invaluable for dissecting the molecular mechanisms of formoterol.

Key In Vitro Models and Findings

-

Airway Smooth Muscle Cells (ASMCs):

-

Mast Cells:

Pharmacokinetics in Animal Models

Understanding the pharmacokinetic profile of formoterol is essential for designing and interpreting preclinical studies.

Pharmacokinetic Parameters of Formoterol Fumarate

| Species | Route of Administration | Elimination Half-life (t½) | Key Findings | Reference |

| Rat | Intravenous | 1.4 hours | Biphasic plasma level decrease. | [15] |

| Mouse | Oral | 0.7 hours | Similar metabolism to rats. | [15] |

| Dog | Intravenous | 2.9 hours | - | [15] |

| Healthy Human Volunteers | Inhaled (120 µg) | 10 hours (plasma) | Rapid absorption with peak plasma concentration at ~5 minutes. | [16] |

| Healthy Human Volunteers | Oral (168 µg) | 8.5 hours | - | [17] |

Combination Therapy Research

In clinical practice and research, formoterol is often studied in combination with inhaled corticosteroids (ICS) like budesonide and mometasone.[18][19] Preclinical studies provide evidence for additive and synergistic effects of these combinations in controlling inflammation and airway remodeling.[19][20] For instance, the combination of formoterol and budesonide has been shown to be more effective in reducing exacerbations in COPD models than either agent alone.[12] Similarly, formoterol and mometasone exhibit a synergistic effect in inhibiting allergen-induced airway responses in a murine asthma model.[10]

Conclusion

This compound is a valuable tool for preclinical research in asthma and COPD. Its well-defined mechanism of action, coupled with established in vivo and in vitro models, allows for robust evaluation of its therapeutic potential, both as a monotherapy and in combination with other agents. This guide provides a foundational understanding for researchers to design and execute meaningful studies in the field of respiratory drug discovery.

References

- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Formoterol - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of inhaled formoterol in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formoterol in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. (S,S)-formoterol increases the production of IL-4 in mast cells and the airways of a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and effects of formoterol fumarate in healthy human subjects after oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. benthamscience.com [benthamscience.com]

- 20. researchgate.net [researchgate.net]

The Molecular Basis of Formoterol's Long Duration of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol is a highly potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] A key clinical advantage of formoterol is its unique combination of a rapid onset of action, comparable to short-acting β2-agonists (SABAs) like salbutamol, and a prolonged duration of bronchodilation lasting up to 12 hours.[2][3] This dual characteristic allows for its use as both a maintenance therapy and a reliever medication in certain clinical contexts.[3] The sustained effect of formoterol is attributed to a distinct molecular mechanism known as the plasmalemmal diffusion microkinetic model, which differentiates it from other long-acting β2-agonists (LABAs) such as salmeterol. This guide provides an in-depth exploration of the molecular underpinnings of formoterol's extended duration of action, supported by quantitative data and detailed experimental methodologies.

The Plasmalemmal Diffusion Microkinetic Model: A Depot Effect

The long-lasting therapeutic effect of formoterol is primarily explained by the "plasmalemmal diffusion microkinetic model."[4] This model posits that the lipid bilayer of the airway smooth muscle cell membrane acts as a depot or reservoir for formoterol molecules.[5] Formoterol's physicochemical properties are central to this mechanism. It possesses a moderate degree of lipophilicity, which allows it to readily partition into the cell membrane.[5] Concurrently, its adequate water solubility enables it to diffuse from this lipid depot into the aqueous biophase to interact with the β2-AR.[5]

This creates a dynamic equilibrium where formoterol is gradually released from the membrane, providing a sustained concentration of the agonist in the vicinity of the receptor. This slow leaching of formoterol from its membrane reservoir is responsible for the prolonged stimulation of the β2-AR and the resulting extended bronchodilation.

In contrast, the long duration of action of salmeterol is primarily attributed to the "exosite" theory. This theory suggests that salmeterol's long, lipophilic tail binds to a specific exosite on the β2-AR, effectively anchoring the drug to the receptor and allowing for repeated activation.

Quantitative Data: Physicochemical and Pharmacological Properties

The distinct clinical profiles of formoterol, salmeterol, and the short-acting β2-agonist salbutamol can be correlated with their differing physicochemical and pharmacological properties. The following tables summarize key quantitative data for these compounds, facilitating a comparative analysis.

| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility | pKa |

| Formoterol | 344.4 | 1.40 | Readily soluble at physiological pH | 7.9, 9.2 |

| Salmeterol | 415.6 | 4.2 | Sparingly soluble | 11.2 (estimated) |

| Salbutamol | 239.3 | - | Freely soluble | 9.3, 10.3 |

| Compound | Receptor Binding Affinity (pKi) at human β2-AR | Receptor Selectivity (β2 vs β1) | Intrinsic Activity | Onset of Action | Duration of Action |

| Formoterol | ~8.2 | >200-fold | Full Agonist | 1-3 minutes | ~12 hours |

| Salmeterol | ~8.3 | Highly selective | Partial Agonist | 15-30 minutes | ~12 hours |

| Salbutamol | ~5.8 | - | Full Agonist | ~5 minutes | 4-6 hours |

Experimental Protocols

The elucidation of formoterol's mechanism of action has been dependent on a variety of in vitro experimental techniques. The following sections provide detailed methodologies for key experiments that have been instrumental in this research.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity and selectivity of a drug for its receptor.

Objective: To determine the binding affinity (Ki) of formoterol, salmeterol, and salbutamol for the human β2-adrenergic receptor.

Materials:

-

Human β2-adrenergic receptor-expressing cell line (e.g., CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-CGP 12177, a non-selective β-antagonist)

-

Test compounds (formoterol, salmeterol, salbutamol)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human β2-AR to confluency.

-

Harvest the cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of the unlabeled test compound (formoterol, salmeterol, or salbutamol) to the wells.

-

To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol) to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Organ Bath and Washout Experiments

Functional organ bath experiments using isolated airway smooth muscle preparations are essential for assessing the onset, potency, and duration of action of bronchodilators. Washout experiments are a modification of this technique specifically designed to evaluate the persistence of a drug's effect after its removal from the bathing solution.

Objective: To determine the duration of the relaxant effect of formoterol on pre-contracted airway smooth muscle and its resistance to washout.

Materials:

-

Animal model (e.g., guinea pig, rat) or human bronchial tissue

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Carbogen gas (95% O2, 5% CO2)

-

Contractile agent (e.g., histamine, methacholine)

-

Test compounds (formoterol, salmeterol, salbutamol)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Methodology:

-

Tissue Preparation:

-

Isolate the trachea from the animal model or obtain human bronchial rings.

-

Dissect the trachea into rings of appropriate size.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Connect the tissues to isometric force transducers to record changes in muscle tension.

-

Allow the tissues to equilibrate under a resting tension for a specified period.

-

-

Contraction and Relaxation:

-

Induce a sustained contraction of the tracheal rings by adding a contractile agent (e.g., histamine) to the organ bath.

-

Once a stable contraction is achieved, add a single concentration of the test compound (formoterol, salmeterol, or salbutamol) to elicit relaxation.

-

Record the relaxation response over time.

-

-

Washout Procedure:

-

After observing the initial relaxation, begin the washout procedure by repeatedly replacing the Krebs-Henseleit solution in the organ bath with fresh, drug-free solution. This is typically done at regular intervals (e.g., every 15-30 minutes).

-

Continuously record the tension of the tracheal rings throughout the washout period.

-

-

Data Analysis:

-

Measure the magnitude of relaxation as a percentage of the initial contraction.

-

Plot the tension of the tracheal rings over time, including the washout period.

-

Analyze the rate of recovery of the contractile tone during the washout phase. A slower recovery indicates a longer duration of action and greater resistance to washout.

-

Compare the washout profiles of formoterol, salmeterol, and salbutamol.

-

Mandatory Visualizations

Signaling Pathway of the β2-Adrenergic Receptor

Caption: β2-Adrenergic Receptor Signaling Pathway.

Plasmalemmal Diffusion Model of Formoterol

Caption: Formoterol's Depot Mechanism in the Cell Membrane.

Experimental Workflow for Washout Experiment

Caption: Workflow for an Organ Bath Washout Experiment.

References

- 1. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Molecular mechanisms for the persistent bronchodilatory effect of the β2-adrenoceptor agonist salmeterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Formoterol's Impact on Mitochondrial Biogenesis in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a central pathological feature in a range of neurological disorders, including traumatic brain injury (TBI), Parkinson's disease (PD), and stroke. Consequently, strategies aimed at restoring mitochondrial homeostasis are of significant therapeutic interest. Formoterol, a highly selective, long-acting β2-adrenoceptor (β2-AR) agonist, has emerged as a potent inducer of mitochondrial biogenesis (MB) in various cell types, including neurons. This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to formoterol's action on mitochondrial biogenesis in neuronal cells. It synthesizes findings from preclinical studies, detailing the signaling pathways activated by formoterol and its downstream effects on key regulators of mitochondrial proliferation and function.

Core Signaling Pathways

Formoterol stimulates mitochondrial biogenesis in neuronal cells primarily through the activation of the β2-adrenoceptor, which triggers downstream signaling cascades. The canonical pathway involves the Gs-protein-cAMP-PKA-CREB axis, leading to the expression of the master regulator of mitochondrial biogenesis, PGC-1α. An alternative pathway involving the Gβγ subunit has also been identified.

Canonical cAMP/PKA/CREB Signaling Pathway

Activation of the β2-adrenoceptor by formoterol leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels[1][2]. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB)[3][4]. Phosphorylated CREB translocates to the nucleus and binds to the promoter of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, thereby inducing its transcription[5]. PGC-1α then co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2), which are transcription factors that regulate the expression of nuclear genes encoding mitochondrial proteins[6][7]. A key target of NRF1 is Mitochondrial Transcription Factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA)[6][7]. The coordinated expression of these factors culminates in the synthesis of new mitochondria.

Alternative Gβγ-Akt-eNOS-sGC Pathway

In the context of traumatic brain injury, formoterol has been shown to induce mitochondrial biogenesis through a pathway involving the Gβγ subunit of the G-protein complex.[8][9] Upon β2-AR activation, the Gβγ dimer dissociates and activates the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade. Akt (also known as Protein Kinase B) subsequently phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which increases cyclic guanosine monophosphate (cGMP) levels, ultimately promoting mitochondrial biogenesis.

Quantitative Data on Formoterol's Effects

The following tables summarize the quantitative effects of formoterol on key markers of mitochondrial biogenesis and function in neuronal contexts, as reported in preclinical studies.

Table 1: Effects of Formoterol on Mitochondrial DNA (mtDNA) Copy Number

| Model System | Formoterol Treatment | Outcome | Reference |

|---|---|---|---|

| Traumatic Brain Injury (Mouse) | 0.3 mg/kg, i.p., daily | Prevented CCI-induced decrease in mtDNA copy number | [8][9] |

| Paclitaxel-Induced Neuropathic Pain (Rat) | 20 μg/kg, i.p., daily | Restored mtDNA copy number in the spinal cord | [6] |

| Parkinson's Disease Cell Model (UQCRC1 mutation) | 100 nM, 24h | Significantly increased mtDNA copy number |[2][10] |

Table 2: Effects of Formoterol on Mitochondrial Respiration

| Model System | Formoterol Treatment | Parameter | Outcome | Reference |

|---|---|---|---|---|

| Traumatic Brain Injury (Mouse Cortex, 48h post-CCI) | 0.3 mg/kg, i.p. | State III Respiration | Significant increase vs. CCI-vehicle group | [11] |

| Parkinson's Disease Cell Model (UQCRC1 mutation) | 100 nM, 24h | Complex III-linked Respiration | Comprehensively restored mitochondrial function |[2][10] |

Table 3: Effects of Formoterol on Key Protein Expression in Mitochondrial Biogenesis

| Model System | Formoterol Treatment | Protein | Outcome | Reference |

|---|---|---|---|---|

| Paclitaxel-Induced Neuropathic Pain (Rat Spinal Cord) | 20 μg/kg, i.p., daily | PGC-1α | Restored protein expression to control levels | [6] |

| NRF1 | Restored protein expression to control levels | [6] | ||

| TFAM | Restored protein expression to control levels | [6] |

| Stroke (Aged Mouse Infarct Area) | 0.3 mg/kg, i.p., daily for 2 weeks | TFAM | Significantly elevated expression |[1] |

Experimental Protocols

This section details common methodologies used to assess the effects of formoterol on mitochondrial biogenesis in neuronal cells.

General Experimental Workflow

The investigation of formoterol's effects typically follows a workflow involving in vitro or in vivo models, followed by molecular and functional analyses to quantify changes in mitochondrial parameters.

Detailed Methodologies

1. Animal Models and Cell Culture:

-

Traumatic Brain Injury (TBI): A controlled cortical impact (CCI) model in C57BL/6 male mice is commonly used. Formoterol (e.g., 0.3 mg/kg) or vehicle is administered intraperitoneally (i.p.) at specific time points post-injury (e.g., 15 min, 8h, 16h, 24h, and then daily).[8][9]

-

Parkinson's Disease (PD) Cell Model: Human neuroblastoma cells (e.g., SH-SY5Y) with specific mutations, such as in UQCRC1, are used to model familial parkinsonism. Cells are treated with formoterol (e.g., 100 nM) for 24 hours.[2][10]

-

Primary Neuronal Cultures: Cortical neurons can be prepared from embryonic or early postnatal mice and cultured on pre-coated plates. These provide a more direct system for studying neuronal-specific effects.[12]

2. Mitochondrial DNA (mtDNA) Quantification:

-

Principle: To determine the relative amount of mitochondrial DNA compared to nuclear DNA (nDNA), indicating the number of mitochondria per cell.

-

Protocol:

-

Total DNA is extracted from neuronal cells or brain tissue using a commercial kit.

-

Quantitative real-time PCR (qPCR) is performed using two sets of primers: one targeting a mitochondrial gene (e.g., ND1, COX1) and another targeting a single-copy nuclear gene (e.g., B2M, GAPDH).

-

The relative mtDNA copy number is calculated using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value.[6]

-

3. Western Blot Analysis:

-

Principle: To quantify the expression levels of key proteins in the mitochondrial biogenesis pathway.

-

Protocol:

-

Proteins are extracted from cell or tissue lysates.

-

Protein concentration is determined (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PGC-1α, NRF1, TFAM) and a loading control (e.g., β-actin, GAPDH).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified via densitometry.[6]

-

4. Mitochondrial Respiration Analysis:

-

Principle: To measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiratory function, using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

-

Protocol:

-

Neuronal cells are seeded in a specialized microplate.

-

After formoterol treatment, the culture medium is replaced with assay medium.

-

The microplate is placed in the analyzer, and baseline OCR is measured.

-

A series of mitochondrial inhibitors are sequentially injected to assess different parameters of respiration:

-

Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the proton gradient, inducing maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Various respiratory parameters, such as basal respiration, ATP production, and maximal respiratory capacity, are calculated from the OCR profile.[11][13]

-

Conclusion and Future Directions

The evidence strongly indicates that formoterol is a potent inducer of mitochondrial biogenesis in neuronal cells. By activating β2-adrenoceptors, formoterol triggers signaling cascades—primarily the canonical cAMP/PKA/CREB pathway—that upregulate the PGC-1α/NRF/TFAM axis, leading to increased mitochondrial number and improved bioenergetic function.[6][8] This mechanism of action underlies its observed neuroprotective effects in preclinical models of traumatic brain injury, stroke, and neurodegenerative diseases like Parkinson's disease.[1][9][10]

For drug development professionals, formoterol's ability to cross the blood-brain barrier and its established safety profile in humans make it an attractive candidate for repurposing in neurological indications.[14] Future research should focus on elucidating the context-dependent activation of its signaling pathways, optimizing dosing strategies to avoid potential receptor desensitization[1], and conducting clinical trials to validate these promising preclinical findings in patients with neurological disorders characterized by mitochondrial dysfunction.

References

- 1. mdpi.com [mdpi.com]

- 2. Formoterol Acting via β2-Adrenoreceptor Restores Mitochondrial Dysfunction Caused by Parkinson’s Disease-Related UQCRC1 Mutation and Improves Mitochondrial Homeostasis Including Dynamic and Transport | MDPI [mdpi.com]

- 3. cAMP/PKA signaling pathway contributes to neuronal apoptosis via regulating IDE expression in a mixed model of type 2 diabetes and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Phytochemical Driver in AC/cAMP/PKA/CREB Activation: The Next Frontier for Alleviating Huntington’s Type Neurodegenerative Disorders in 3-NP Animal Model: A Complete Review | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. β2-adrenoreceptor agonist ameliorates mechanical allodynia in paclitaxel-induced neuropathic pain via induction of mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Biogenesis in Neurons: How and Where - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formoterol, a β2-adrenoreceptor agonist, induces mitochondrial biogenesis and promotes cognitive recovery after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Formoterol Acting via β2-Adrenoreceptor Restores Mitochondrial Dysfunction Caused by Parkinson's Disease-Related UQCRC1 Mutation and Improves Mitochondrial Homeostasis Including Dynamic and Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. The β2-adrenoceptor agonist formoterol stimulates mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological targeting of β2‐adrenoceptors is neuroprotective in the LPS inflammatory rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Neuroprotective Effects of Formoterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol, a long-acting beta-2 adrenergic receptor (β2-AR) agonist, is a well-established treatment for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Emerging preclinical evidence, however, suggests a potential role for formoterol in neuroprotection, offering promising avenues for therapeutic intervention in a range of neurodegenerative and neurological disorders. This technical guide synthesizes the current preliminary findings on the neuroprotective effects of formoterol, focusing on its mechanisms of action, experimental evidence from various disease models, and the underlying signaling pathways. The information is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development to facilitate further investigation into this promising area.

Core Mechanisms of Neuroprotection

The neuroprotective effects of formoterol appear to be multifactorial, primarily mediated through the activation of β2-adrenergic receptors in the central nervous system. Key mechanisms identified in preliminary studies include the modulation of mitochondrial function, anti-inflammatory and antioxidant effects, and the regulation of proteins implicated in neurodegeneration.

β2-Adrenergic Receptor Signaling

Formoterol's primary mechanism of action is the activation of β2-adrenergic receptors, which are G-protein coupled receptors. In the central nervous system, this activation triggers downstream signaling cascades that are crucial for neuronal survival and function.[1][2] The binding of formoterol to the β2-AR activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This, in turn, activates protein kinase A (PKA), which can modulate the activity of various transcription factors and signaling proteins.[3]

Studies have shown that formoterol-mediated β2-AR activation can restore ERK signaling and inhibit the overactivity of Akt, both of which are critical pathways in neuronal survival and death.[1][4][5] Furthermore, the PI3K-AKT pathway has been identified as a significant signaling route for myotube formation, and formoterol has been shown to inhibit its activation.[3]

Signaling Pathway of Formoterol's Neuroprotective Effect

A simplified diagram of the β2-AR signaling cascade initiated by formoterol.

Mitochondrial Homeostasis

Mitochondrial dysfunction is a central pathological feature in many neurodegenerative diseases, leading to energy deficits, increased oxidative stress, and impaired cellular function.[1] Formoterol has demonstrated the ability to restore mitochondrial homeostasis in preclinical models.[1][5]

Studies have shown that formoterol treatment can:

-

Enhance mitochondrial function: This includes restoring mitochondrial DNA copy number and respiratory rates.[4]

-

Rebalance mitochondrial dynamics: Formoterol can normalize the fusion and fission processes of mitochondria, which are often disrupted in neurodegenerative conditions.[1][4] Specifically, it has been shown to upregulate the fission protein Drp-1.[5][6]

-

Promote mitochondrial transport: By aiding in the segregation of healthy mitochondria, formoterorializes mitochondrial arrangement within cells.[1][5]

Experimental Workflow for Assessing Mitochondrial Function

Workflow for studying formoterol's effects on mitochondrial health.

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key contributors to the progression of neurodegenerative diseases. Formoterol has been shown to exert both anti-inflammatory and antioxidant effects in the brain.

-

Anti-inflammatory actions: Formoterol can decrease neuroinflammation.[1] In a rat model of Parkinson's disease, targeting β2-adrenoceptors with formoterol was shown to regulate the neuroinflammatory phenotype and protect against dopaminergic neurodegeneration.[7]

-

Antioxidant properties: Studies have demonstrated that formoterol provides neuroprotection against oxidative stress-induced cell death.[1][4] It can counteract the effects of oxidative stress by activating protein phosphatase 2A (PP2A), which in turn inhibits PI3K signaling.[8]

Evidence from Preclinical Models

The neuroprotective potential of formoterol has been investigated in various animal and cellular models of neurological disorders.

Parkinson's Disease (PD)

In cellular models of a genetic form of PD with UQCRC1 mutations, formoterol treatment has been shown to:

In a lipopolysaccharide (LPS) inflammatory rat model of PD, formoterol protected against nigrostriatal dopaminergic neurodegeneration and dopamine depletion.[4][7]

| Parkinson's Disease Model | Key Findings | Reference |

| SH-SY5Y cells with UQCRC1 mutation | Enhanced cell viability and proliferation; protection against oxidative stress; restored mitochondrial function and dynamics. | [1][4] |

| LPS-induced rat model | Attenuated loss of midbrain dopamine concentrations; protected against nigrostriatal dopaminergic neurodegeneration. | [7] |

Alzheimer's Disease (AD) and Cognitive Dysfunction

While clinical trials for formoterol in Alzheimer's disease have been withdrawn, preclinical studies have shown some promise.[9] In a mouse model of Down syndrome, which shares some pathological features with AD, formoterol:

Interest in repurposing formoterol for other disorders, including Alzheimer's disease, has been noted.[12][13]

| Cognitive Dysfunction Model | Key Findings | Reference |

| Ts65Dn mouse model of Down syndrome | Significant improvement in cognitive function; increased synaptic density and dendritic complexity. | [11] |

Traumatic Brain Injury (TBI)

In a mouse model of TBI, formoterol was found to:

-

Induce mitochondrial biogenesis.[14]

-

Promote cognitive recovery.[14]

-

Elevate levels of hippocampal neurons and improve white matter sparing.[14]

| Traumatic Brain Injury Model | Key Findings | Reference |

| Controlled cortical impact (CCI) mouse model | Induced mitochondrial biogenesis; promoted cognitive recovery; increased hippocampal neuron levels and white matter sparing. | [14] |

Experimental Protocols

Cell Viability and Proliferation Assays

-

Cell Lines: Human neuroblastoma SH-SY5Y cells, often with specific genetic mutations to model a disease (e.g., UQCRC1 variants for Parkinson's disease).[1][4]

-

Treatment: Cells are treated with formoterol (e.g., 24-hour incubation) at various concentrations.[1][4]

-

Assays:

-

MTT Assay: To assess cell viability by measuring the metabolic activity of mitochondria.

-

BrdU Assay: To measure cell proliferation by quantifying the incorporation of bromodeoxyuridine into newly synthesized DNA.

-

Assessment of Mitochondrial Function

-

Mitochondrial DNA (mtDNA) Copy Number: Determined by quantitative polymerase chain reaction (qPCR) using primers specific for mitochondrial and nuclear DNA.[4]

-

Mitochondrial Respiration: Measured using a Seahorse XF Analyzer to determine the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[4]

-

Mitochondrial Complex Activity: Specific enzyme activity assays are used to measure the function of individual complexes of the electron transport chain (e.g., Complex III).[4]

Western Blotting for Protein Expression

-

Purpose: To quantify the levels of specific proteins involved in signaling pathways (e.g., p-Akt, p-ERK) and mitochondrial dynamics (e.g., Drp-1, Mfn2).[3][5]

-

Procedure:

-

Protein extraction from treated and control cells.

-

Separation of proteins by size using SDS-PAGE.

-

Transfer of proteins to a membrane.

-

Incubation with primary antibodies specific to the target proteins.

-

Incubation with secondary antibodies conjugated to a detectable marker.

-

Detection and quantification of the protein bands.

-

Animal Models and Behavioral Testing

-

Parkinson's Disease Model: Intranigral injection of lipopolysaccharide (LPS) in rats to induce neuroinflammation and dopaminergic cell loss.[7]

-

Down Syndrome Model: Ts65Dn mice, which exhibit cognitive deficits.[11]

-

Traumatic Brain Injury Model: Controlled cortical impact (CCI) in mice.[14]

-

Behavioral Tests:

Conclusion and Future Directions

The preliminary studies on formoterol's neuroprotective effects present a compelling case for its further investigation as a potential therapeutic agent for a variety of neurological and neurodegenerative disorders. Its ability to modulate key pathological processes, including mitochondrial dysfunction, neuroinflammation, and oxidative stress, through the activation of β2-adrenergic receptors, highlights a promising, multi-pronged therapeutic approach.

Future research should focus on:

-

Elucidating the precise molecular mechanisms: Further investigation into the downstream targets of the β2-AR signaling pathway in different neuronal populations is warranted.

-

Validation in a broader range of preclinical models: Testing the efficacy of formoterol in other genetic and toxin-induced models of neurodegeneration is crucial.

-

Pharmacokinetic and pharmacodynamic studies: Determining the optimal dosing and delivery methods to achieve therapeutic concentrations in the brain is essential for clinical translation.

-

Long-term safety and efficacy studies: Assessing the long-term effects of chronic formoterol administration on neuronal function and potential side effects is necessary.

While the journey from preclinical findings to clinical application is long and challenging, the existing evidence strongly supports the continued exploration of formoterol as a novel neuroprotective agent. This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for effective treatments for debilitating neurological conditions.

References

- 1. Formoterol Acting via β2-Adrenoreceptor Restores Mitochondrial Dysfunction Caused by Parkinson’s Disease-Related UQCRC1 Mutation and Improves Mitochondrial Homeostasis Including Dynamic and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 3. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formoterol Acting via β2-Adrenoreceptor Restores Mitochondrial Dysfunction Caused by Parkinson's Disease-Related UQCRC1 Mutation and Improves Mitochondrial Homeostasis Including Dynamic and Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological targeting of β2‐adrenoceptors is neuroprotective in the LPS inflammatory rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. go.drugbank.com [go.drugbank.com]